4-Methylcyclohexanone

Overview

Description

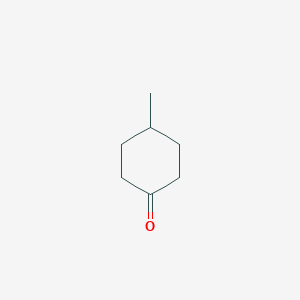

4-Methylcyclohexanone is an organic compound with the molecular formula C₇H₁₂O. It is a derivative of cyclohexanone, where a methyl group is substituted at the fourth position of the cyclohexane ring. This compound is a colorless liquid with a characteristic acetone-like odor. It is used in various industrial applications, including as an intermediate in the synthesis of other chemicals and as a solvent .

Mechanism of Action

Target of Action

4-Methylcyclohexanone is a chemical compound with the formula C7H12O . .

Biochemical Pathways

One known biochemical pathway involving this compound is the chemo-enzymatic Baeyer–Villiger oxidation . In this process, this compound is converted to ®-4-methylcaprolactone in the presence of (±)-4-methyloctanoic acid, Candida Antarctica lipase B, and 30% aq. H2O2

Biochemical Analysis

Biochemical Properties

It is known that ketones, including 4-Methylcyclohexanone, can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .

Cellular Effects

There is limited information available on the cellular effects of this compound. A study has shown that this compound exhibits a concentration-dependent inhibition action towards encapsulated E. coli . Negligible toxic effect of this compound was detected by cell viability measurements via confocal laser scanning microscopy .

Molecular Mechanism

It is known that ketones, including this compound, can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 443.2 K and a melting point of 232.55 K .

Metabolic Pathways

It is known that ketones, including this compound, can react with hydroxylamine to form oximes or hydrazine to form hydrazones .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylcyclohexanone can be synthesized through the oxidation of a mixture of cis- and trans-4-methylcyclohexanol. One common method involves the use of a catalyst such as 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical (TEMPO), along with hydrochloric acid and sodium nitrate. The reaction is carried out in an autoclave at 45°C under a pressure of 1 MPa oxygen for 0.5 hours. After the reaction, the product is washed with water, dried with anhydrous sodium sulfate, and distilled to obtain this compound with a yield of 98.1% .

Industrial Production Methods

In industrial settings, this compound is typically produced by the oxidation of methylcyclohexane or the partial hydrogenation of the corresponding cresol. These methods are scalable and can produce large quantities of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Methylcyclohexanone undergoes several types of chemical reactions, including:

Oxidation: It can be further oxidized to produce carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to 4-methylcyclohexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the carbonyl group is attacked by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Produces 4-methylcyclohexanol.

Substitution: Produces various substituted cyclohexanone derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methylcyclohexanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of metabolic pathways and enzyme reactions involving ketones.

Medicine: It is used in the synthesis of certain drugs and as a solvent in pharmaceutical formulations.

Industry: It is used as a solvent in the production of paints, coatings, and adhesives

Comparison with Similar Compounds

Similar Compounds

Cyclohexanone: The parent compound without the methyl substitution.

2-Methylcyclohexanone: A similar compound with the methyl group at the second position.

3-Methylcyclohexanone: A similar compound with the methyl group at the third position.

Uniqueness

4-Methylcyclohexanone is unique due to the position of the methyl group, which can influence its reactivity and the types of reactions it undergoes. The methyl group at the fourth position can provide steric hindrance, affecting the compound’s interaction with nucleophiles and other reagents. This positional isomerism can lead to different reaction pathways and products compared to its isomers .

Biological Activity

4-Methylcyclohexanone (4-MCH) is a cyclic ketone with the chemical formula C₇H₁₄O. It has garnered attention due to its applications in organic synthesis and as a solvent. However, understanding its biological activity is crucial, particularly in light of its environmental implications and potential health effects. This article reviews the biological activity of 4-MCH, focusing on toxicity assessments, cellular interactions, and relevant case studies.

This compound is characterized by its cyclohexane ring with a methyl group at the 4-position. Its structure can be represented as follows:

This compound is often utilized in the synthesis of various organic compounds and as an intermediate in chemical processes.

Toxicological Profile

Recent studies have highlighted the toxicological aspects of 4-MCH and its metabolites. A significant study assessed the mechanistic toxicity of 4-MCH and its metabolites using quantitative toxicogenomics approaches, revealing that:

- Cytotoxicity : 4-MCH was found to induce cytotoxic effects in yeast and human lung epithelial cells (A549). The study indicated that while 4-MCH itself was moderately toxic, its metabolites exhibited higher toxicity profiles, particularly related to oxidative stress and DNA damage .

- Genotoxicity : In human cells, 4-MCH exposure resulted in the activation of DNA damage biomarkers, suggesting a potential for genotoxic effects .

- Skin and Eye Irritation : The compound has been reported to cause skin irritation and eye irritation upon exposure, aligning with findings that categorize it as a moderate irritant .

The biological activity of 4-MCH appears to be mediated through several mechanisms:

- Oxidative Stress : Metabolites of 4-MCH primarily induce oxidative stress pathways. This was evidenced by changes in gene expression related to antioxidant activity in both yeast and human cells .

- Transmembrane Transport Alterations : The compound affects transmembrane transport processes, indicating potential disruptions in cellular homeostasis .

West Virginia Chemical Spill

One notable incident involving 4-MCH is the chemical spill that occurred in West Virginia in January 2014. This event led to significant public health concerns as approximately 300,000 residents were exposed to contaminated drinking water. The spill involved 4-methylcyclohexane methanol (a related compound), which raised alarms about potential health impacts despite being classified as non-lethal .

Toxicity Assessment Studies

A comprehensive study conducted on the toxicity of 4-MCH highlighted various endpoints:

- Acute Toxicity : Animal studies indicated that pure 4-MCH caused moderate acute toxicity with specific attention to dermal and ocular effects .

- Prenatal Developmental Toxicity : Research showed maternal toxicity leading to decreased fetal weights in prenatal studies involving rats, suggesting implications for reproductive health .

Comparative Analysis of Biological Activity

The following table summarizes key findings regarding the biological activity and toxicity profiles of 4-MCH compared to its metabolites:

| Compound | Cytotoxicity | Genotoxicity | Irritation Potential | Metabolite Toxicity |

|---|---|---|---|---|

| This compound | Moderate | Yes | Skin & Eye Irritant | Higher than parent |

| Metabolites | High | Yes | Variable | Significantly higher |

Properties

IUPAC Name |

4-methylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6-2-4-7(8)5-3-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVHNLRUAMRIEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060435 | |

| Record name | Cyclohexanone, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS], Liquid, Colourless liquid; musty animalistic odour | |

| Record name | 4-Methylcyclohexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20067 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Methylcyclohexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methylcyclohexanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1036/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

169.00 to 171.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Methylcyclohexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 4-Methylcyclohexanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1036/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.924-0.934 | |

| Record name | 4-Methylcyclohexanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1036/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.5 [mmHg] | |

| Record name | 4-Methylcyclohexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20067 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

589-92-4, 1331-22-2 | |

| Record name | 4-Methylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHYLCYCLOHEXANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLCYCLOHEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L1R78K79S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methylcyclohexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-40.6 °C | |

| Record name | 4-Methylcyclohexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Methylcyclohexanone?

A1: The molecular formula of this compound is C7H12O, and its molecular weight is 112.17 g/mol.

Q2: What spectroscopic data is available to characterize this compound?

A2: this compound can be characterized using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR, and GC-MS. [, , , ]

Q3: Can this compound be used as a starting material in organic synthesis?

A3: Yes, this compound is a versatile building block for the synthesis of various compounds, including (±)-Mintlactone and 4-Methyloctanoic acid. [, ]

Q4: How does this compound behave in Baeyer-Villiger oxidation reactions?

A4: this compound can undergo Baeyer-Villiger oxidation to form the corresponding lactone. This reaction can be catalyzed by enzymes like cyclohexanone monooxygenase (CHMO) and cyclopentanone monooxygenase (CPMO). [, ]

Q5: What factors influence the enantioselectivity of the Baeyer-Villiger oxidation of this compound?

A5: Computational studies suggest that the enantioselectivity of the CHMO-catalyzed oxidation of this compound is determined by the conformational preferences of the Criegee intermediate and the subsequent transition state during the migration step. []

Q6: Can this compound be used as a solvent in extraction processes?

A6: While alkylated cyclohexanones, including this compound, do not extract Am(III) or Eu(III) significantly on their own, they can be used as diluents in combination with ligands like CyMe4-BTBP for selective extraction of Am(III) from nitric acid solutions. []

Q7: How does the position of alkyl substitution on cyclohexanone affect its performance as a diluent in extraction processes?

A7: The position of alkyl substitution on cyclohexanone, as seen with this compound and its isomers, significantly impacts extraction kinetics and selectivity. For example, 3-methylcyclohexanone exhibits faster kinetics compared to other monomethylated cyclohexanone derivatives. []

Q8: Have computational methods been used to study this compound?

A8: Yes, computational studies have been performed to investigate the dipole moment of this compound and to understand the conformational preferences of this molecule. [, ]

Q9: How have molecular modeling techniques been applied to understanding the reactivity of this compound?

A9: Molecular mechanics calculations and orbital analysis have been used to predict the stereoselectivity of hydride reduction reactions involving this compound. This approach helps rationalize the observed cis/trans ratios of alcohol products obtained from the reduction of this compound. []

Q10: How does the introduction of functional groups affect the acaricidal activity of this compound derivatives?

A10: Introducing specific functional groups, such as an isopropyl group, to the cyclohexanone skeleton, as seen in 2-isopropyl-5-methylcyclohexanone, can enhance the acaricidal potency compared to this compound. []

Q11: Can this compound be used in the development of photosensitive materials?

A11: Derivatives of this compound, like 2,6-bis(azidobenzylidene)-4-methylcyclohexanone (BA), have been successfully employed as photocrosslinkers in the development of negative working photosensitive polymers. []

Q12: What are the advantages of incorporating this compound derivatives into photosensitive materials?

A12: Polymers containing this compound derivatives, such as BA, offer desirable properties like high sensitivity to UV light, good resolution, high thermal stability, and a low dielectric constant, making them suitable for applications in LSI production. []

Q13: What analytical techniques are commonly employed to study the reactions and properties of this compound?

A13: Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are frequently used to analyze the products of reactions involving this compound, allowing for the identification and quantification of different isomers and derivatives. [, , ]

Q14: What is the environmental fate of Methyl Saturated Alcohols (MSAs), including those derived from this compound?

A14: Research indicates that MSAs, such as 4-methylcyclohexanol (a reduction product of this compound), can react with atmospheric oxidants like Cl, OH, and NO3. These reactions lead to the formation of various products, including this compound itself, and contribute to atmospheric processes like ozone and nitrate compound formation. []

Q15: What are the implications of using MSAs, including those related to this compound, as biofuel additives?

A15: Due to their potential to generate ozone and contribute to atmospheric pollution, the use of large saturated alcohols like those structurally related to this compound as biofuel additives should be approached with caution. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.